molecular formula C7H5ClF2O3S B1303411 4-(Difluoromethoxy)benzenesulfonyl chloride CAS No. 351003-34-4

4-(Difluoromethoxy)benzenesulfonyl chloride

Cat. No. B1303411
CAS RN: 351003-34-4
M. Wt: 242.63 g/mol
InChI Key: ANZLDHZFNLCQAS-UHFFFAOYSA-N
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Description

The compound "4-(Difluoromethoxy)benzenesulfonyl chloride" is a chemical entity that is not directly mentioned in the provided papers. However, the papers do discuss various benzenesulfonyl chloride derivatives and their synthesis, which can provide insights into the properties and reactivity of similar compounds. For instance, the synthesis of related compounds like 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride is described, which is a key building block of penoxsulam .

Synthesis Analysis

The synthesis of related benzenesulfonyl chloride derivatives often involves multiple steps, including regioselective lithiation, electrophilic substitution, and copper-catalyzed C–O coupling . For example, the synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride starts from commercially available 3-bromobenzotrifluoride and proceeds through a series of reactions to introduce various functional groups, culminating in the formation of the sulfonyl chloride group .

Molecular Structure Analysis

The molecular structure of benzenesulfonyl chloride derivatives can be complex, as evidenced by the X-ray diffraction studies of compounds like 2,4,5-trichlorobenzenesulfonyl chloride . These studies reveal details such as bond lengths, angles, and dihedral angles, which are crucial for understanding the three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

Benzenesulfonyl chloride derivatives are reactive and can be used to generate various glycosyl triflates from thioglycosides . These glycosyl triflates can then be converted to glycosides upon treatment with alcohols . Additionally, the introduction of the (benzenesulfonyl)difluoromethylsulfanyl group into molecules can be achieved using a shelf-stable reagent, which can be further reduced to synthesize difluoromethylthiolated molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonyl chloride derivatives are influenced by their molecular structure. For example, the presence of fluorine atoms and sulfonyl groups can affect the compound's reactivity, boiling point, and solubility . The steric hindrance in some benzenesulfonyl chloride derivatives can also influence their reactivity and the kinetics of substitution reactions in aqueous solutions .

Scientific Research Applications

Synthesis and Chemical Transformations

4-(Difluoromethoxy)benzenesulfonyl chloride is a versatile reagent in organic synthesis, providing a pathway to synthesize complex chemical structures crucial for various research applications. Its role in facilitating efficient chemical transformations is demonstrated through the synthesis of key building blocks for pharmaceuticals, such as penoxsulam. A convenient synthesis method for related compounds underscores its utility in creating sulfonyl chlorides that serve as foundational elements for drug development (Huang et al., 2019). Additionally, it is used in solid-phase synthesis as demonstrated by the preparation of polymer-supported benzenesulfonamides, showcasing its adaptability in generating diverse chemical scaffolds (Fülöpová & Soural, 2015).

Catalysis and Arylation

The compound's utility extends to catalysis, where it participates in Pd-catalysed direct arylation, enabling the selective modification of heteroaromatics. This process illustrates its capability to facilitate regioselective arylations, contributing to the synthesis of bi(hetero)aryls without affecting sensitive halogen substituents, thus enabling further chemical modifications (Skhiri et al., 2015).

Material Science and Polymer Chemistry

In material science, this compound finds application in the synthesis of novel ferrocene-containing diamines for use in epoxy resins. This highlights its role in creating materials with specific properties, such as enhanced X-ray contrast, which is crucial for non-destructive testing and material characterization (Wright et al., 2001).

Discovery of Novel Compounds

Its reactivity has led to the discovery of novel chiral compounds, as seen in the unexpected formation of trichloroethyl benzenesulfonates during reactions intended for different products. These findings open new avenues for the synthesis of chiral materials, potentially useful in asymmetric catalysis or as building blocks for pharmaceuticals (Al–Douh, 2012).

Environmental and Green Chemistry

Furthermore, this compound's derivatives are instrumental in developing green chemistry protocols. Its use in desulfitative coupling reactions exemplifies the push towards more sustainable and environmentally friendly chemical processes, demonstrating its adaptability to solvent-free conditions and its contribution to reducing hazardous waste (Hfaiedh et al., 2015).

Safety and Hazards

4-(Difluoromethoxy)benzenesulfonyl chloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

This compound is an organic sulfonyl chloride, which are typically used as intermediates in the synthesis of other compounds. They are known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonic esters, and other derivatives .

Mode of Action

As a sulfonyl chloride, 4-(Difluoromethoxy)benzenesulfonyl chloride is expected to undergo nucleophilic substitution reactions with various nucleophiles. The chlorine atom on the sulfonyl group is a good leaving group, making it susceptible to attack by nucleophiles. This results in the formation of various derivatives, depending on the nucleophile involved .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of nucleophiles, the pH of the environment, and the temperature .

Biochemical Analysis

Biochemical Properties

4-(Difluoromethoxy)benzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various enzymes, such as sulfonyltransferases, which catalyze the transfer of sulfonyl groups to target molecules. This interaction often results in the formation of sulfonamide bonds, which can alter the activity and function of the target proteins. Additionally, this compound can react with nucleophiles, such as amino acids, leading to the modification of protein structures and functions .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit specific signaling pathways by modifying key signaling proteins, leading to altered cellular responses. It can also affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression levels of various genes. Furthermore, this compound can impact cellular metabolism by modifying enzymes involved in metabolic pathways, thereby altering the flux of metabolites and overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can form covalent bonds with nucleophilic residues in proteins, such as cysteine, serine, or lysine, leading to the inhibition or activation of enzyme activity. This compound can also induce conformational changes in proteins, affecting their stability and function. Additionally, this compound can influence gene expression by modifying transcription factors or other DNA-binding proteins, thereby altering the transcriptional regulation of target genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in biochemical studies. Over time, this compound may undergo hydrolysis or other degradation processes, leading to a decrease in its activity. Long-term studies have shown that the effects of this compound on cellular function can vary depending on the duration of exposure. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in sustained modifications of proteins and enzymes, leading to long-term changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can selectively modify target proteins and enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a certain concentration of this compound is required to achieve the desired biochemical modifications without inducing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can modify enzymes involved in metabolic processes, leading to changes in metabolic flux and the levels of specific metabolites. For example, this compound can inhibit or activate enzymes in the glycolytic pathway, affecting the production of ATP and other key metabolites. Additionally, this compound can interact with cofactors, such as NADH or FADH2, influencing their redox states and overall metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms or passive diffusion. Once inside the cells, it can bind to specific proteins or organelles, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on the tissue type and the presence of specific transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals in its structure. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the localization and activity of this compound within cells. The subcellular localization of this compound can impact its function and interactions with other biomolecules .

properties

IUPAC Name

4-(difluoromethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O3S/c8-14(11,12)6-3-1-5(2-4-6)13-7(9)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZLDHZFNLCQAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380819
Record name 4-(Difluoromethoxy)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

351003-34-4
Record name 4-(Difluoromethoxy)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Difluoromethoxy)benzenesulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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